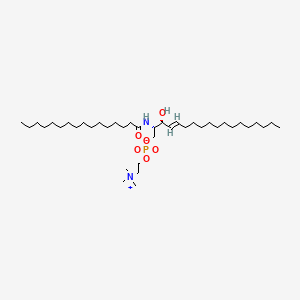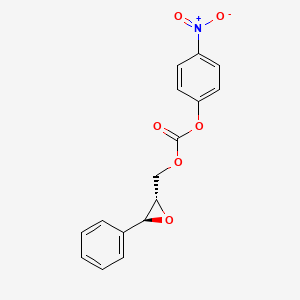
N-Palmitoylsphingomyelin
Descripción general
Descripción
N-Palmitoylsphingomyelin: is a type of sphingomyelin, a class of sphingolipids found in animal cell membranes, particularly in the outer leaflet of the plasma membrane. Sphingomyelins are essential components of the lipid bilayer and play a crucial role in cell signaling and membrane structure. This compound specifically contains a palmitoyl group (a 16-carbon saturated fatty acid) attached to the sphingosine backbone, contributing to its unique properties and functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Palmitoylsphingomyelin can be synthesized through the reacylation of lyso-sphingomyelin with palmitoyl chloride. The reaction typically involves the following steps:
Preparation of Lyso-sphingomyelin: Lyso-sphingomyelin is obtained by hydrolyzing sphingomyelin to remove the fatty acid chain.
Reacylation: The lyso-sphingomyelin is then reacted with palmitoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes:
Large-scale Hydrolysis: Hydrolyzing sphingomyelin to produce lyso-sphingomyelin.
Análisis De Reacciones Químicas
Types of Reactions: N-Palmitoylsphingomyelin undergoes various chemical reactions, including:
Hydrolysis: Hydrolysis of the amide bond in this compound can produce lyso-sphingomyelin and palmitic acid.
Oxidation: Oxidative cleavage of the double bond in the sphingosine backbone can lead to the formation of various aldehydes and ketones.
Substitution: this compound can undergo substitution reactions at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or ozone can be used for oxidative cleavage.
Substitution: Substitution reactions can be carried out using reagents like acyl chlorides or alkyl halides under anhydrous conditions.
Major Products:
Hydrolysis: Lyso-sphingomyelin and palmitic acid.
Oxidation: Various aldehydes and ketones.
Substitution: Different N-acyl derivatives of sphingomyelin.
Aplicaciones Científicas De Investigación
Chemistry: N-Palmitoylsphingomyelin is used in studies related to lipid bilayers and membrane dynamics. Its unique properties make it a valuable model compound for investigating the behavior of sphingolipids in biological membranes .
Biology: In biological research, this compound is used to study cell signaling pathways, particularly those involving lipid rafts. It helps in understanding the role of sphingomyelins in cellular processes such as apoptosis, proliferation, and differentiation .
Medicine: this compound has been studied for its potential role in cardiovascular diseases. Elevated levels of this compound in the bloodstream have been associated with an increased risk of cardiovascular events, making it a potential biomarker for cardiovascular health .
Industry: In the pharmaceutical and cosmetic industries, this compound is used in formulations to enhance the stability and delivery of active ingredients. Its role in maintaining membrane integrity makes it a valuable component in various products .
Mecanismo De Acción
N-Palmitoylsphingomyelin exerts its effects primarily through its incorporation into cell membranes. It influences membrane fluidity, curvature, and the formation of lipid rafts. Lipid rafts are microdomains within the membrane that serve as platforms for cell signaling and protein sorting. This compound’s interaction with cholesterol and other lipids in these rafts modulates the activity of membrane-bound proteins and receptors .
Molecular Targets and Pathways:
Toll-like Receptors: this compound is involved in the activation of toll-like receptors, which play a crucial role in the immune response.
Insulin Receptor: It affects the insulin receptor’s localization and function, influencing glucose metabolism.
Scavenger Receptors: this compound interacts with scavenger receptors, impacting lipid uptake and metabolism.
Comparación Con Compuestos Similares
N-Stearoylsphingomyelin: Contains an 18-carbon stearoyl group instead of the 16-carbon palmitoyl group.
N-Myristoylsphingomyelin: Contains a 14-carbon myristoyl group.
N-Lauroylsphingomyelin: Contains a 12-carbon lauroyl group.
Comparison: N-Palmitoylsphingomyelin is unique due to its specific fatty acid chain length, which influences its physical properties and interactions within the membrane. Compared to N-Stearoylsphingomyelin, this compound has a slightly lower melting point, affecting membrane fluidity. Its shorter chain length compared to N-Stearoylsphingomyelin and longer chain length compared to N-Myristoylsphingomyelin and N-Lauroylsphingomyelin provide a balance between rigidity and fluidity, making it a versatile component in various biological membranes .
Propiedades
IUPAC Name |
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKUXQNLWDTSLO-GWQJGLRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H79N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312972, DTXSID401334206 | |
| Record name | N-Palmitoylsphingomyelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6254-89-3, 641628-11-7 | |
| Record name | N-Palmitoylsphingomyelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Palmitoylsphingomyelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Palmitoylsphingomyelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PALMITOYLSPHINGOMYELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804F5DLI9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SM(d18:1/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766877.png)


![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)

![5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766935.png)

![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
![trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-3-[8-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate](/img/structure/B10766949.png)



